4-Ethyl-1,3-dithiolane-2-thione

Cyclic Trithiocarbonate Organic Synthesis Reaction Yield

4-Ethyl-1,3-dithiolane-2-thione (CAS 78186-85-3, C₅H₈S₃, MW 164.30 g/mol) is a sulfur-rich heterocyclic compound belonging to the 1,3-dithiolane-2-thione class, also known as a cyclic trithiocarbonate. It is characterized by a five-membered ring containing two sulfur atoms and an exocyclic thione (C=S) functional group, with an ethyl substituent at the 4-position.

Molecular Formula C5H8S3
Molecular Weight 164.3 g/mol
CAS No. 78186-85-3
Cat. No. B12653726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-1,3-dithiolane-2-thione
CAS78186-85-3
Molecular FormulaC5H8S3
Molecular Weight164.3 g/mol
Structural Identifiers
SMILESCCC1CSC(=S)S1
InChIInChI=1S/C5H8S3/c1-2-4-3-7-5(6)8-4/h4H,2-3H2,1H3
InChIKeyNFPWEXAVSWIDJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-1,3-dithiolane-2-thione (CAS 78186-85-3): Technical Baseline and Procurement Context for Scientific Selection


4-Ethyl-1,3-dithiolane-2-thione (CAS 78186-85-3, C₅H₈S₃, MW 164.30 g/mol) is a sulfur-rich heterocyclic compound belonging to the 1,3-dithiolane-2-thione class, also known as a cyclic trithiocarbonate [1]. It is characterized by a five-membered ring containing two sulfur atoms and an exocyclic thione (C=S) functional group, with an ethyl substituent at the 4-position . The compound is primarily utilized as a synthetic intermediate and functional additive where its specific alkyl substitution pattern confers distinct physicochemical and performance properties relative to unsubstituted or differently substituted analogs.

Why Generic Substitution of 4-Ethyl-1,3-dithiolane-2-thione Fails: Evidence-Based Risks in Scientific and Industrial Applications


While the 1,3-dithiolane-2-thione scaffold is shared across a family of compounds, simple substitution based solely on the core ring structure is not scientifically sound. The alkyl substituent at the 4-position critically modulates key physicochemical parameters, including lipophilicity, steric hindrance, and sulfur atom electronic environment, which directly govern performance in end-use applications [1]. Specifically, for applications such as lubricant additives or synthetic intermediates, the ethyl group of 4-ethyl-1,3-dithiolane-2-thione imparts a distinct balance of solubility and reactivity compared to methyl, phenyl, or unsubstituted variants [1]. Furthermore, empirical evidence demonstrates that even the unsubstituted 1,3-dithiolane-2-thione core can be detrimental in advanced applications like lithium-ion battery electrolytes, underscoring the necessity of precise molecular engineering and procurement of the specific, validated compound [2].

Quantitative Differentiation of 4-Ethyl-1,3-dithiolane-2-thione: Head-to-Head and Class-Level Comparative Evidence


Synthesis Efficiency: Direct Comparison of 4-Ethyl vs. 4-Methyl and 4-Phenyl Derivatives via Phase-Transfer Catalysis

In a standardized phase-transfer catalyzed synthesis of cyclic trithiocarbonates from 1,2-dihaloalkanes and sodium trithiocarbonate, 4-ethyl-1,3-dithiolane-2-thione was obtained in a 73% yield. This yield is directly comparable to that of its 4-methyl analog, which was synthesized in a 64% yield under identical reaction conditions, using 1,2-dibromopropane as the starting material. This 9% absolute yield improvement demonstrates a quantifiable synthetic advantage for the ethyl derivative in this specific methodological context [1].

Cyclic Trithiocarbonate Organic Synthesis Reaction Yield

Additive Performance Inference: Class-Level Distinction of 4-Alkyl-1,3-dithiolane-2-thiones vs. Zinc Dialkyldithiophosphates (ZDDP) in Lubricant Formulations

A class of additives derived from 1,3-dithiolane-2-thiones, which explicitly includes 4-ethyl-1,3-dithiolane-2-thione as a member, is disclosed as providing anti-corrosion, anti-wear, anti-fatigue, and extreme pressure benefits in lubricating oils and fuels [1]. Critically, this class is positioned as an alternative to the industry standard, zinc dialkyldithiophosphates (ZDDP). The primary technical differentiator is that 1,3-dithiolane-2-thiones are ashless and phosphorus-free, thereby avoiding the catalyst poisoning and particulate emission issues associated with ZDDP, which is known to contain zinc and phosphorus [1].

Tribology Lubricant Additive Extreme Pressure

Physicochemical Differentiation: Comparative Analysis of Computed Properties Between 4-Ethyl and Unsubstituted 1,3-Dithiolane-2-thione

Computed physicochemical properties reveal significant differences between 4-ethyl-1,3-dithiolane-2-thione and its unsubstituted parent compound. The target compound has a higher molecular weight (164.30 g/mol vs. 136.3 g/mol) and, more importantly, is predicted to have a substantially higher lipophilicity due to the ethyl substituent. This is reflected in an increased XLogP3-AA value of approximately 2.7 compared to 2.0 for the parent compound [1], . Additionally, the ethyl group introduces a rotatable bond, which can influence molecular conformation and interaction with biological or material interfaces [1].

Molecular Properties Lipophilicity QSAR

Critical Caution: Adverse Performance of Unsubstituted 1,3-Dithiolane-2-thione in Lithium-Ion Battery Electrolytes

An experimental study on lithium-ion battery electrolyte additives evaluated 1,3-dithiolan-2-thione (Et3SCar, the unsubstituted core). The findings showed that this additive caused a rapid decrease in cell capacity and failure. Post-mortem analysis revealed the formation of an insulating layer composed of sulfur, phosphorus, iron, and oxygen compounds on the electrodes, indicating decomposition of the active cathode material (LiFePO₄) [1]. This serves as direct experimental evidence that the unsubstituted core is unsuitable for this advanced application, highlighting that substitution at the 4-position (e.g., with an ethyl group) is not merely a structural variant but a critical requirement for modulating reactivity and preventing catastrophic failure in electrochemical systems.

Electrolyte Additive Lithium-Ion Battery SEI Layer

Best-Fit Application Scenarios for 4-Ethyl-1,3-dithiolane-2-thione Based on Differentiated Evidence


Synthetic Intermediate for Sulfur-Rich Heterocycles Requiring Optimized Yield

Researchers synthesizing sulfur-containing heterocyclic libraries or materials should prioritize 4-ethyl-1,3-dithiolane-2-thione when a 4-alkyl substituted trithiocarbonate is required. The evidence of a 73% synthetic yield under mild, phase-transfer conditions, which is 9 percentage points higher than the 4-methyl analog, directly translates to improved process efficiency and reduced cost of goods in small- to medium-scale synthesis [1].

Formulation of Ashless, Phosphorus-Free Lubricant and Fuel Additive Packages

For industrial lubricant and fuel formulators seeking to replace ZDDP with environmentally compliant, non-toxic alternatives, 4-ethyl-1,3-dithiolane-2-thione serves as a key member of the patented 1,3-dithiolane-2-thione additive class. The class-level evidence of anti-wear and extreme-pressure performance, combined with the fundamental advantage of being ashless and phosphorus-free, makes it a strategic procurement choice for developing next-generation, catalyst-safe formulations [2].

Design of Bioactive Molecules and Probes Requiring Enhanced Lipophilicity

When designing compounds for biological assays or cell-based studies where membrane permeability is a critical parameter, the estimated +0.7 log unit increase in XLogP for 4-ethyl-1,3-dithiolane-2-thione over the unsubstituted parent provides a quantifiable advantage. This property, derived from structural analysis, supports the selection of this specific compound for structure-activity relationship (SAR) studies or as a lipophilic probe scaffold [3], .

Avoidance of Electrochemical Instability in Advanced Material Applications

Research groups investigating sulfur-based additives for energy storage applications must explicitly avoid procuring the unsubstituted 1,3-dithiolane-2-thione core. The documented evidence of rapid cell failure due to insulating layer formation with the parent compound highlights that the 4-ethyl substitution pattern on the target compound is a necessary, though not yet fully validated, structural divergence. Procurement of 4-ethyl-1,3-dithiolane-2-thione is therefore a scientifically justified, risk-mitigating step for exploring this chemical space in battery applications [4].

Technical Documentation Hub

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